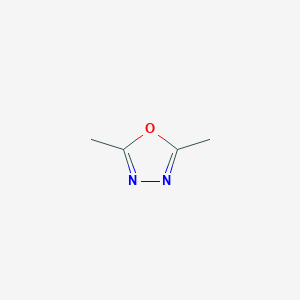
2,5-二甲基-1,3,4-恶二唑
描述
2,5-Dimethyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
科学研究应用
2,5-Dimethyl-1,3,4-oxadiazole has a wide range of scientific research applications:
作用机制
Target of Action
Oxadiazole derivatives have been reported to interact with various enzymes and receptors via numerous non-covalent interactions . For instance, some 1,3,4-oxadiazole derivatives have shown affinity to metabotropic glutamate receptor type II and IV , which are potential targets for the treatment of stroke, epilepsy, and neurodegenerative disorders .
Mode of Action
Oxadiazole derivatives are known to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, anti-leishmanial activities . The presence of the toxophoric –N=C–O– linkage might be responsible for potent pharmacological activities .
Biochemical Pathways
For instance, some 1,3,4-oxadiazole derivatives have been found to inhibit cyclooxygenase , an enzyme involved in the inflammatory response.
Pharmacokinetics
Oxadiazole derivatives have been reported to show good in silico adme properties .
Result of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, anti-leishmanial activities . Some 1,3,4-oxadiazole derivatives have shown excellent CNS depressant activities .
Action Environment
It’s worth noting that some oxadiazole derivatives have shown good thermal stability .
生化分析
Biochemical Properties
This suggests that 2,5-Dimethyl-1,3,4-oxadiazole could potentially interact with various enzymes, proteins, and other biomolecules through hydrogen bonding .
Cellular Effects
Some 1,3,4-oxadiazole derivatives have shown promising anticancer, antiviral, and antibacterial activities , suggesting that 2,5-Dimethyl-1,3,4-oxadiazole might also influence cell function and cellular processes.
Molecular Mechanism
Based on the properties of other 1,3,4-oxadiazole derivatives, it can be hypothesized that 2,5-Dimethyl-1,3,4-oxadiazole might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-1,3,4-oxadiazole can be synthesized through several methods. One common method involves the cyclization of acylhydrazines using dehydrating agents such as phosphorus oxychloride or trichloroisocyanuric acid . Another method includes the oxidative cyclization of N-acylhydrazones . The reaction typically requires heating in an inert solvent in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of 2,5-Dimethyl-1,3,4-oxadiazole often involves the interaction between hydrazine and acetic anhydride . This method is favored due to its efficiency and the availability of starting materials.
化学反应分析
Types of Reactions: 2,5-Dimethyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to various derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions such as controlled temperature and pH .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can lead to the formation of hydrazine derivatives .
相似化合物的比较
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and applications.
1,2,5-Oxadiazole:
1,3,4-Thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom, leading to different chemical properties.
Uniqueness: 2,5-Dimethyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where other oxadiazole isomers may not be as effective .
属性
IUPAC Name |
2,5-dimethyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-5-6-4(2)7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDWFZIVIIKYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406071 | |
| Record name | 2,5-dimethyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13148-65-7 | |
| Record name | 2,5-dimethyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
methanone](/img/structure/B185366.png)




